molecular formula C21H25N5O5S B2542526 2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 872695-80-2

2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2542526
CAS No.: 872695-80-2
M. Wt: 459.52
InChI Key: VEAKQOFWGQEGKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets . The compound also contains an ethoxyphenyl group, which could potentially increase its lipophilicity and improve its ability to cross biological membranes.

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents : Research by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, showcasing the therapeutic potential of structurally complex compounds for medical applications (Abu‐Hashem et al., 2020).

  • Radioligand Imaging with PET : Dollé et al. (2008) reported on the synthesis of selective radioligands for imaging the translocator protein with positron emission tomography (PET), highlighting the utility of specific compounds in diagnostic imaging and the potential for compounds with similar molecular structures to be used in radiopharmaceutical development (Dollé et al., 2008).

  • Antimicrobial Activity of Pyrimidinone Derivatives : A study by Hossan et al. (2012) on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives indicates the potential of such compounds in developing new antimicrobial agents, suggesting a similar research pathway for compounds like the one (Hossan et al., 2012).

Chemical Reactivity and Mechanistic Studies

  • Reaction Mechanism Investigations : Nishino et al. (1972) explored the reaction mechanisms of certain pyrimidine derivatives, providing insights into the chemical reactivity of complex heterocyclic compounds. Such studies are crucial for understanding how similar compounds might be synthesized or modified for various applications (Nishino et al., 1972).

  • Synthesis of Anticonvulsant Agents : Severina et al. (2020) synthesized new thioacetamide derivatives showing moderate anticonvulsant activity, illustrating the potential for designing new therapeutic agents based on the structural modification of pyrimidine compounds (Severina et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain a pyrimidinone ring work by inhibiting enzymes or binding to receptors .

Properties

IUPAC Name

2-[7-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c1-5-31-14-8-6-13(7-9-14)17-23-18-16(20(28)26(3)21(29)25(18)2)19(24-17)32-12-15(27)22-10-11-30-4/h6-9H,5,10-12H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAKQOFWGQEGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)NCCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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